molecular formula C20H23ClFN3O B2674384 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049472-35-6

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2674384
CAS No.: 1049472-35-6
M. Wt: 375.87
InChI Key: MNYIFBVXPYVVQM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with 2-fluorobenzyl chloride to yield 4-(2-fluorophenyl)-1-(4-chlorophenyl)piperazine. Finally, this compound is acylated with acetic anhydride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYIFBVXPYVVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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